2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
The compound 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide features a hybrid scaffold combining an imidazole core substituted with an ethyl group and a 4-methoxyphenyl moiety, linked via a thioether bridge to an acetamide group terminating in a thiazole ring. This structure positions it within a broader class of heterocyclic derivatives known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-3-21-14(12-4-6-13(23-2)7-5-12)10-19-17(21)25-11-15(22)20-16-18-8-9-24-16/h4-10H,3,11H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLIWNJFYVTTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel chemical entity that has garnered interest due to its potential biological activities. It features a complex structure comprising an imidazole ring, a thiazole moiety, and a methoxy-substituted phenyl group, which may contribute to its pharmacological properties.
The molecular formula of the compound is , with a molecular weight of approximately 374.5 g/mol . The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 1206987-45-2 |
Antitumor Activity
Research indicates that thiazole-containing compounds can exhibit significant anticancer properties. For instance, thiazoles have been shown to induce apoptosis in various cancer cell lines . The specific compound may share this property due to the structural motifs present in its design.
Case Study Example : A study demonstrated that thiazole derivatives with specific substitutions showed IC50 values as low as 1.61 µg/mL against cancer cell lines, indicating strong cytotoxic effects . This suggests that the thiazole moiety in our compound could similarly enhance anticancer efficacy.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies often involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
- Cellular Assays : Conducting tests on cell viability and proliferation in the presence of the compound.
These studies are essential for determining the therapeutic potential of the compound and guiding further development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. For example:
| Structural Feature | Influence on Activity |
|---|---|
| Imidazole Ring | Potential enzyme inhibition and modulation |
| Thiazole Moiety | Contributes to cytotoxicity |
| Methoxy Group | Enhances lipophilicity and biological activity |
The combination of these features may confer unique pharmacological properties compared to similar compounds.
Comparison with Similar Compounds
Structural Analogues
Thiazol-2-yl Acetamide Derivatives
- Compound 9e (): Contains a benzimidazole core with a 4-methoxyphenyl-substituted thiazole. Key differences include a triazole spacer instead of a thioether bridge and a phenoxymethyl group. The 4-methoxyphenyl substitution on the thiazole ring mirrors the target compound’s imidazole substitution, suggesting shared electronic effects .
- Compound 18 (): Features a piperazine linker and dual 4-methoxyphenyl groups on both the thiazole and acetamide moieties.
- Compound 4c (): A 5-methyl-4-phenylthiazole derivative with a tetrazole-thioacetamide chain. The methyl and phenyl groups on the thiazole contrast with the target’s unsubstituted thiazole, which may influence steric interactions in biological systems .
Imidazole-Thioacetamide Hybrids
- Compound 21 (): A benzofuran-imidazole-thioacetamide hybrid with a 4-bromophenyl group.
- Compound 10a (): Combines a chlorothiophenyl-imidazole core with a sulfamoyl-pyrrole group. The sulfamoyl group introduces polarity, contrasting with the target’s simpler acetamide tail .
Anticancer Activity
- Compound 4c (): Exhibited selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 23.30 µM) due to its tetrazole-thioacetamide chain and 5-methyl-4-phenylthiazole core .
- Compound 9c (): Demonstrated strong docking affinity in enzymatic assays, attributed to its bromophenyl group enhancing hydrophobic interactions .
Antimicrobial and Enzyme Inhibition
- Compound 10a (): Showed moderate antimicrobial activity (MIC = 8 µg/mL against S. aureus), linked to its sulfamoyl-pyrrole moiety .
- Compound 21 (): Targeted IMPDH enzyme inhibition, with the 4-bromophenyl group critical for binding affinity .
Key SAR Insights
- Thioether Bridge : Essential for maintaining conformational flexibility and bioactivity across analogs .
- 4-Methoxyphenyl Group : Enhances lipophilicity and π-π stacking in both imidazole and thiazole derivatives .
- Heterocyclic Core Variations : Imidazole analogs generally show higher enzymatic affinity, while thiazole derivatives excel in cellular cytotoxicity .
Preparation Methods
Synthesis of 1-Ethyl-5-(4-Methoxyphenyl)-1H-Imidazole-2-Thiol
The imidazole core is synthesized via a cyclocondensation reaction between 4-methoxyphenylglyoxal monohydrate (1.0 eq), ethylamine hydrochloride (1.2 eq), and thiourea (1.1 eq) in refluxing ethanol (78°C) under acidic catalysis (acetic acid, 10 mol%). The reaction proceeds over 12 hours, yielding a thiol-functionalized imidazole intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Catalyst | Acetic acid (10 mol%) |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Purification via recrystallization from ethanol affords the product as a pale-yellow solid (m.p. 142–144°C). Nuclear Magnetic Resonance (¹H NMR, DMSO-d6) confirms the structure: δ 7.62 (d, J = 8.5 Hz, 2H, Ar–H), 7.08 (d, J = 8.5 Hz, 2H, Ar–H), 4.21 (q, J = 7.1 Hz, 2H, N–CH2CH3), 3.82 (s, 3H, OCH3), 1.42 (t, J = 7.1 Hz, 3H, CH3).
Preparation of N-(Thiazol-2-yl)Chloroacetamide
Thiazol-2-amine (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) at 0°C, facilitated by triethylamine (1.5 eq) as a base. The reaction mixture warms to room temperature over 2 hours, yielding the chloroacetamide derivative.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Base | Triethylamine |
| Reaction Time | 2 hours |
| Yield | 85–90% |
The product is isolated by filtration and washed with cold DCM (m.p. 89–91°C). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion [M+H]+ at m/z 191.0324 (calculated: 191.0328).
S-Alkylation to Form the Thioether Linkage
The final step involves S-alkylation of 1-ethyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol (1.0 eq) with N-(thiazol-2-yl)chloroacetamide (1.1 eq) in acetone, catalyzed by potassium carbonate (2.0 eq) at reflux (56°C) for 6 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Temperature | 56°C (reflux) |
| Base | Potassium carbonate |
| Reaction Time | 6 hours |
| Yield | 70–75% |
Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7). The final compound is obtained as a white crystalline solid (m.p. 158–160°C). ¹H NMR (DMSO-d6) exhibits δ 8.12 (s, 1H, thiazole-H), 7.65 (d, J = 8.5 Hz, 2H, Ar–H), 7.11 (d, J = 8.5 Hz, 2H, Ar–H), 4.52 (s, 2H, S–CH2), 4.25 (q, J = 7.1 Hz, 2H, N–CH2CH3), 3.84 (s, 3H, OCH3), 1.44 (t, J = 7.1 Hz, 3H, CH3).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent polarity, base strength, and temperature. Comparative studies reveal acetone as superior to dimethylformamide (DMF) for S-alkylation, minimizing side reactions (e.g., disulfide formation). Potassium carbonate outperforms sodium hydride due to milder basicity, reducing hydrolysis of the chloroacetamide.
Table 1. Solvent Screening for S-Alkylation
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| Acetone | K2CO3 | 56°C | 75 |
| DMF | K2CO3 | 80°C | 58 |
| Acetonitrile | K2CO3 | 82°C | 63 |
Characterization and Analytical Data
The compound’s structure is validated through spectroscopic and chromatographic methods:
- ¹³C NMR (DMSO-d6) : δ 169.8 (C=O), 161.2 (thiazole-C2), 159.3 (OCH3), 144.5 (imidazole-C2), 128.9–114.7 (aromatic carbons), 44.1 (S–CH2), 37.6 (N–CH2CH3), 14.2 (CH3).
- HRMS : [M+H]+ m/z 443.1241 (calculated: 443.1245).
- HPLC Purity : 98.2% (C18 column, acetonitrile/water, 70:30).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
